molecular formula C9H10BrNO2S B1412496 3-(3-Bromobenzenesulfonyl)azetidine CAS No. 1785623-39-3

3-(3-Bromobenzenesulfonyl)azetidine

Cat. No. B1412496
CAS RN: 1785623-39-3
M. Wt: 276.15 g/mol
InChI Key: XFLZVXLUKYVWHQ-UHFFFAOYSA-N
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Description

3-(3-Bromobenzenesulfonyl)azetidine is a chemical compound that belongs to the class of azetidines . Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .


Synthesis Analysis

The synthesis of azetidines often involves challenging procedures . For instance, Reddy et al. have developed a synthetic methodology for the stereoselective synthesis of an azetidine analogue of the natural product penaresidin A . The key step involved the treatment of 3,4,6-tri-O-benzyl-D-galactal with HgSO4 in the presence of H2SO4 .


Chemical Reactions Analysis

Azetidines represent an important class of strained compounds, making them excellent candidates for ring-opening and expansion reactions . They also possess important prospects in other settings such as catalytic processes including Henry, Suzuki, Sonogashira and Michael additions .

Scientific Research Applications

Synthesis and Utility

  • 3-Bromo-3-ethylazetidines demonstrate synthetic utility in preparing a variety of functionalized azetidines, including 3-alkoxy-, 3-aryloxy-, 3-acetoxy-, 3-hydroxy-, 3-cyano-, 3-carbamoyl- and 3-amino-3-ethylazetidines. They also serve as precursors for the synthesis of 3-ethylideneazetidines and spirocyclic azetidine building blocks (Stankovic et al., 2013).

Drug Development

  • Azetidine derivatives, including those related to 3-(3-Bromobenzenesulfonyl)azetidine, have been used in the synthesis of new quinolone antibiotics. These compounds showed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (Ikee et al., 2008).
  • Synthesized azetidine derivatives have been evaluated as dopamine antagonists in dopaminergic pathways, indicating their potential in neurological research and drug discovery (Metkar et al., 2013).

Chemical Process Development

  • In chemical process development, 3-(Bromoethynyl)azetidine has been synthesized as a highly energetic building block for the production of active pharmaceutical ingredients. This synthesis involved a detailed safety study due to the compound's potential explosive properties (Kohler et al., 2018).

Advanced Synthesis Techniques

  • Innovative synthesis techniques involving azetidine derivatives have been explored for the creation of highly functionalized molecules. For example, a flexible and stereoselective synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes has been reported (Ye et al., 2011).

Safety and Hazards

3-(3-Bromobenzenesulfonyl)azetidine is considered hazardous. It causes severe skin burns and eye damage . In case of inhalation, the victim should be moved to fresh air and kept at rest in a position comfortable for breathing . If swallowed, the mouth should be rinsed, but vomiting should not be induced .

Future Directions

Azetidines have attracted major attention in organic synthesis due to their ubiquity in natural products and importance in medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely continue to explore the synthesis, reactivity, and application of azetidines .

properties

IUPAC Name

3-(3-bromophenyl)sulfonylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2S/c10-7-2-1-3-8(4-7)14(12,13)9-5-11-6-9/h1-4,9,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLZVXLUKYVWHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)S(=O)(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromobenzenesulfonyl)azetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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